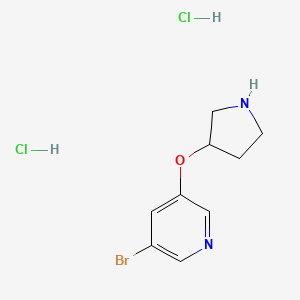

3-Bromo-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Description

Properties

IUPAC Name |

3-bromo-5-pyrrolidin-3-yloxypyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O.2ClH/c10-7-3-9(6-12-4-7)13-8-1-2-11-5-8;;/h3-4,6,8,11H,1-2,5H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBWFOROEMWRCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC(=CN=C2)Br.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrCl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Bromo-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, target interactions, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with various biological targets.

- Target Enzymes : Research indicates that this compound may act as an inhibitor of specific enzymes involved in critical signaling pathways, such as the Class I PI3-kinase enzymes, which are implicated in cancer progression and inflammatory diseases .

- Cellular Effects : The compound's interaction with cellular receptors can lead to modulation of various biochemical pathways, influencing processes such as cell proliferation and apoptosis .

Biological Activities

The compound has been investigated for several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to inhibit cell growth and induce apoptosis in vitro .

- Antiviral Properties : Some derivatives of pyridine compounds have demonstrated antiviral activity, particularly against RNA viruses. The specific mechanism may involve inhibition of viral replication or interference with viral protein synthesis .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating the activity of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antiviral | Inhibits replication of RNA viruses | |

| Anti-inflammatory | Modulates cytokine production |

Detailed Research Findings

- Anticancer Studies : In vitro studies have demonstrated that the compound shows significant cytotoxicity against breast cancer and lung cancer cell lines with IC50 values ranging from 10 µM to 20 µM. The mechanism involves the activation of caspase pathways leading to programmed cell death .

- Antiviral Mechanism : A study highlighted that derivatives similar to this compound showed over 90% inhibition of viral RNA polymerases, suggesting a strong potential for development as antiviral agents .

- Inflammatory Response Modulation : Research indicates that treatment with this compound can significantly reduce levels of TNF-alpha and IL-6 in stimulated macrophages, suggesting its role in mitigating inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights key differences between the target compound and analogous bromopyridine derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Salt Form | Key Features |

|---|---|---|---|---|---|---|

| 3-Bromo-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride | 259261-81-9 | C₉H₁₁BrN₂O | 243.10 | Br (3), pyrrolidin-3-yloxy (5) | Dihydrochloride | Oxygen-linked pyrrolidine, enhanced solubility |

| 3-Bromo-5-(pyrrolidin-2-yl)pyridine | EN300-395213* | C₉H₁₁BrN₂ | N/A | Br (3), pyrrolidin-2-yl (5) | Free base | Direct N-linked pyrrolidine, no oxygen |

| 5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride | N/A | C₉H₁₁BrN₂O | N/A | Br (5), pyrrolidin-3-yloxy (2) | Dihydrochloride | Positional isomer of target compound |

| 3-Bromo-5-(pyrrolidin-1-yl)pyridine | 944718-19-8 | C₉H₁₁BrN₂ | N/A | Br (3), pyrrolidin-1-yl (5) | Free base | Pyrrolidine attached via N-1 position |

| 2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride | 1965308-90-0 | C₇H₁₀BrClN₂ | 237.53 | Br (5), ethylamine (2) | Dihydrochloride | Ethylamine substituent, smaller MW |

| 3-Bromo-5-(Chloromethyl)Pyridine Hydrochloride | 120277-69-2 | C₆H₅BrClN | 206.47 | Br (3), chloromethyl (5) | Hydrochloride | Chloromethyl group, lower MW |

Key Observations:

Positional isomers such as 5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride (Br at 5-position) may exhibit distinct electronic properties and binding affinities .

Salt Forms :

- Dihydrochloride salts (e.g., target compound and 2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride ) improve aqueous solubility, critical for bioavailability in drug development .

Substituent Effects :

Physicochemical and Pharmacokinetic Properties

- Solubility : The dihydrochloride salt of the target compound likely has superior water solubility compared to free-base analogs like 3-Bromo-5-(pyrrolidin-1-yl)pyridine .

- Pyrrolidine Flexibility : The pyrrolidine ring’s conformational flexibility may enhance interactions with biological targets, a feature shared with 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride (CAS 1353101-01-5) .

Q & A

Q. What are the recommended methods for synthesizing 3-Bromo-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride?

Synthesis typically involves coupling reactions between bromopyridine intermediates and pyrrolidine derivatives. For example:

- Bromopyridine Activation : Use palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce the pyrrolidin-3-yloxy group at the 5-position of 3-bromopyridine .

- Dihydrochloride Formation : React the free base with hydrochloric acid under controlled pH conditions, followed by recrystallization from methanol/ethanol mixtures to ensure high purity (>98%) .

- Key Precautions : Protect intermediates from moisture and oxygen to avoid side reactions, as bromopyridines are prone to hydrolysis under acidic conditions .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Avoid prolonged exposure to room temperature (RT), as dihydrochloride salts can deliquesce in humid environments .

- Handling : Use gloves, protective eyewear, and fume hoods. The compound may release toxic fumes (e.g., HCl) upon decomposition .

- Solubility : Freely soluble in methanol, ethanol, and pyridine; sparingly soluble in water. Prepare solutions fresh before use to avoid precipitation .

Q. What analytical techniques are suitable for characterizing this compound?

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and ≥98% purity thresholds .

- Structural Confirmation : Use H/C NMR to verify the bromine substitution pattern and pyrrolidine integration. Key NMR shifts:

- Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion peaks (expected m/z for [M+H]: ~315.5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for bromopyridine derivatives?

- Controlled Comparative Studies : Systematically vary reaction conditions (e.g., solvent polarity, temperature, catalyst loading) to isolate variables. For instance, Abramovitch et al. demonstrated that steric hindrance from the pyrrolidine group can suppress undesired nucleophilic substitution at the 3-bromo position .

- Mechanistic Probes : Use isotopic labeling (e.g., O in pyrrolidin-3-yloxy) or computational modeling (DFT) to track reaction pathways and identify rate-limiting steps .

- Data Reconciliation : Cross-validate results with alternative techniques (e.g., X-ray crystallography for regiochemistry confirmation) when literature discrepancies arise .

Q. What strategies optimize this compound’s use in multi-step syntheses (e.g., as a building block for heterocyclic frameworks)?

- Functional Group Compatibility : The bromine atom serves as a handle for further functionalization. For example:

- Case Study : Kessar et al. leveraged similar bromopyridine-pyrrolidine hybrids in pyridyne cyclization reactions to synthesize alkaloid scaffolds, achieving yields >70% with Pd(OAc)/XPhos catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.